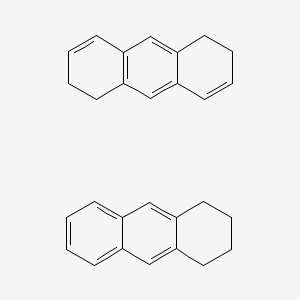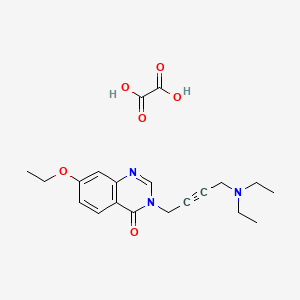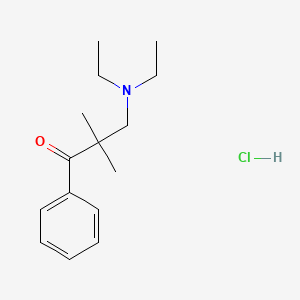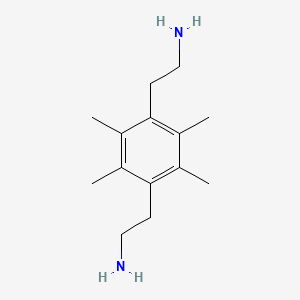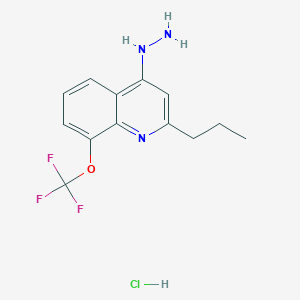![molecular formula C22H23N5O4 B13747880 2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)
2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione is a complex organic compound known for its significant pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-amino-6,7-dimethoxyquinazoline with appropriate reagents to form the quinazoline core.
Attachment of the Propyl Chain: The quinazoline core is then reacted with a propylamine derivative to introduce the propyl chain.
Cyclization to Form Isoindole: The final step involves cyclization to form the isoindole ring, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline and isoindole rings.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the quinazoline or isoindole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Alfuzosin: A compound with a similar quinazoline core, used in the treatment of benign prostatic hyperplasia.
Doxazosin: Another quinazoline derivative with antihypertensive properties.
Prazosin: A quinazoline-based compound used to treat high blood pressure.
Uniqueness: 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the quinazoline and isoindole rings, along with the specific substituents, makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H23N5O4 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
2-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H23N5O4/c1-30-17-10-15-16(11-18(17)31-2)25-19(26-20(15)23)12-24-8-5-9-27-21(28)13-6-3-4-7-14(13)22(27)29/h3-4,6-7,10-11,24H,5,8-9,12H2,1-2H3,(H2,23,25,26) |
Clé InChI |
IXMPEOVPIKQDMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)CNCCCN3C(=O)C4=CC=CC=C4C3=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)





![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)
